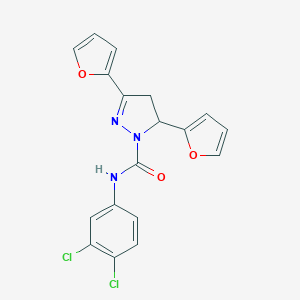
N-(3,4-dichlorophenyl)-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole-1-carboxamide, also known as DFP-10825, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
N-(3,4-dichlorophenyl)-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole-1-carboxamide is believed to exert its therapeutic effects through multiple mechanisms of action. In cancer cells, N-(3,4-dichlorophenyl)-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole-1-carboxamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In Alzheimer's disease, N-(3,4-dichlorophenyl)-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole-1-carboxamide has been shown to inhibit the activity of the enzyme beta-secretase, which is involved in the production of amyloid-beta. In pain management, N-(3,4-dichlorophenyl)-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole-1-carboxamide has been shown to activate the kappa-opioid receptor, which is involved in pain modulation.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole-1-carboxamide has been shown to have several biochemical and physiological effects in scientific research. In cancer cells, N-(3,4-dichlorophenyl)-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole-1-carboxamide has been shown to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis. In Alzheimer's disease, N-(3,4-dichlorophenyl)-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole-1-carboxamide has been shown to reduce amyloid-beta accumulation and improve cognitive function. In pain management, N-(3,4-dichlorophenyl)-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole-1-carboxamide has been shown to have analgesic effects and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dichlorophenyl)-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole-1-carboxamide has several advantages for lab experiments, including its potent therapeutic properties and multiple mechanisms of action. However, N-(3,4-dichlorophenyl)-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole-1-carboxamide also has limitations, including its low solubility in water and potential toxicity.
Zukünftige Richtungen
There are several future directions for N-(3,4-dichlorophenyl)-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole-1-carboxamide research, including further investigation of its therapeutic properties in cancer treatment, Alzheimer's disease, and pain management. Additionally, future research could focus on developing more effective synthesis methods and improving the solubility and bioavailability of N-(3,4-dichlorophenyl)-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole-1-carboxamide. Finally, future research could explore the potential of N-(3,4-dichlorophenyl)-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole-1-carboxamide as a lead compound for the development of new drugs with similar therapeutic properties.
Synthesemethoden
N-(3,4-dichlorophenyl)-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole-1-carboxamide can be synthesized through a multi-step process that involves the reaction of 3,4-dichlorophenylhydrazine with 2-furylcarboxaldehyde, followed by the addition of ethyl acetoacetate and subsequent cyclization. The resulting product is then treated with hydrochloric acid and purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dichlorophenyl)-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole-1-carboxamide has been studied for its potential therapeutic properties in several areas, including cancer treatment, Alzheimer's disease, and pain management. In cancer research, N-(3,4-dichlorophenyl)-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole-1-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, N-(3,4-dichlorophenyl)-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole-1-carboxamide has been shown to reduce amyloid-beta accumulation and improve cognitive function. In pain management research, N-(3,4-dichlorophenyl)-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole-1-carboxamide has been shown to have analgesic effects and reduce inflammation.
Eigenschaften
Molekularformel |
C18H13Cl2N3O3 |
|---|---|
Molekulargewicht |
390.2 g/mol |
IUPAC-Name |
N-(3,4-dichlorophenyl)-3,5-bis(furan-2-yl)-3,4-dihydropyrazole-2-carboxamide |
InChI |
InChI=1S/C18H13Cl2N3O3/c19-12-6-5-11(9-13(12)20)21-18(24)23-15(17-4-2-8-26-17)10-14(22-23)16-3-1-7-25-16/h1-9,15H,10H2,(H,21,24) |
InChI-Schlüssel |
OMCYHIYPMKCGFG-UHFFFAOYSA-N |
SMILES |
C1C(N(N=C1C2=CC=CO2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CC=CO4 |
Kanonische SMILES |
C1C(N(N=C1C2=CC=CO2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 1-(4-ethoxyphenyl)-6-methyl-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B292092.png)
![Ethyl 1-(4-chlorophenyl)-6-methyl-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B292093.png)
![Ethyl 1-(3-chlorophenyl)-6-methyl-5-oxo-[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B292094.png)
![Diethyl 1-(4-chlorophenyl)-7-methyl-5-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate](/img/structure/B292097.png)
![3-Ethyl 6-methyl 1-(3-chlorophenyl)-7-methyl-5-(4-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate](/img/structure/B292098.png)
![3-Ethyl 6-methyl 1-(4-fluorophenyl)-7-methyl-5-(4-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate](/img/structure/B292100.png)
![3-Ethyl 6-methyl 7-methyl-5-(4-methylphenyl)-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate](/img/structure/B292102.png)
![3-Ethyl 6-methyl 5-(3-methoxyphenyl)-7-methyl-1-(2-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate](/img/structure/B292104.png)
![3-Ethyl 6-methyl 5-(4-fluorophenyl)-7-methyl-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate](/img/structure/B292105.png)
![Diethyl 7-methyl-1-(4-methylphenyl)-5-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate](/img/structure/B292106.png)
![Ethyl 15-(4-fluorophenyl)-11-(4-methylphenyl)-12,14,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,16-hexaene-13-carboxylate](/img/structure/B292107.png)
![Ethyl 15-(2-fluorophenyl)-11-(3-methoxyphenyl)-12,14,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,16-hexaene-13-carboxylate](/img/structure/B292112.png)
![Ethyl 11-(3-methoxyphenyl)-15-phenyl-12,14,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,16-hexaene-13-carboxylate](/img/structure/B292113.png)
![Ethyl 11-phenyl-7-(2-thienyl)-5,6,7,11-tetrahydrobenzo[h][1,2,4]triazolo[3,4-b]quinazoline-9-carboxylate](/img/structure/B292114.png)